molecular formula C20H24N6O2S B12165072 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B12165072
M. Wt: 412.5 g/mol
InChI Key: RBPPEFZZCBJZNY-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound that features a unique combination of a thiadiazole ring and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Synthesis of the Benzotriazinone Moiety: : The benzotriazinone ring is formed by reacting an appropriate aniline derivative with nitrous acid to form a diazonium salt, which is then treated with sodium azide to yield the benzotriazinone structure.

  • Coupling Reaction: : The final step involves coupling the thiadiazole and benzotriazinone intermediates with a hexanamide linker. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-efficiency and scalability. This might involve continuous flow chemistry techniques, use of more readily available reagents, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can be performed on the benzotriazinone moiety using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiadiazole and benzotriazinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-hydroxybenzotriazole.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the benzotriazinone could lead to amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. It can also be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide: Similar structure but with a shorter linker.

    N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)heptanamide: Similar structure but with a longer linker.

Uniqueness

What sets N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide apart is its specific combination of the thiadiazole and benzotriazinone rings with a hexanamide linker. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C20H24N6O2S/c27-17(21-20-24-23-18(29-20)14-8-3-4-9-14)12-2-1-7-13-26-19(28)15-10-5-6-11-16(15)22-25-26/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,21,24,27)

InChI Key

RBPPEFZZCBJZNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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